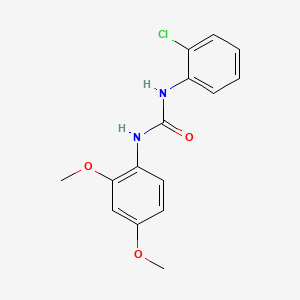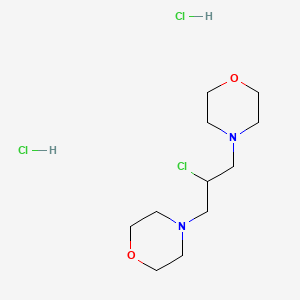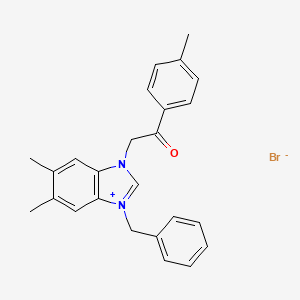
Hexyltriphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El hexiltrifenilsilano es un compuesto organosilícico con la fórmula química C24H28Si . Se caracteriza por un átomo de silicio unido a un grupo hexilo y tres grupos fenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El hexiltrifenilsilano se puede sintetizar mediante varios métodos, que incluyen:
Reacción de Grignard: Esto implica la reacción de bromuro de hexilmagnesio con cloro trifenilsilano en condiciones anhidras. La reacción normalmente ocurre en una atmósfera inerte para evitar que la humedad interfiera con el proceso.
Hidrosilación: Este método implica la adición de hexeno a trifenilsilano en presencia de un catalizador de platino. La reacción se lleva a cabo a temperatura y presión controladas para garantizar un alto rendimiento y pureza.
Métodos de producción industrial: La producción industrial de hexiltrifenilsilano a menudo emplea el método de hidrosililación debido a su eficiencia y escalabilidad. El uso de catalizadores avanzados y condiciones de reacción optimizadas permite la producción de grandes cantidades del compuesto con alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones: El hexiltrifenilsilano experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar silanoles o siloxanos, dependiendo del agente oxidante y las condiciones utilizadas.
Reducción: El hexiltrifenilsilano se puede reducir para formar silanos con estados de oxidación más bajos.
Sustitución: Los grupos fenilo en el hexiltrifenilsilano se pueden sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio. Las reacciones se llevan a cabo típicamente en un disolvente acuoso u orgánico.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio en condiciones anhidras.
Sustitución: Se utilizan nucleófilos como haluros o alcóxidos en presencia de un catalizador adecuado.
Productos principales formados:
Oxidación: Silanoles y siloxanos.
Reducción: Silanos de estado de oxidación más bajo.
Sustitución: Varios silanos sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El hexiltrifenilsilano tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como precursor en la síntesis de otros compuestos organosilícicos y como reactivo en varias reacciones orgánicas.
Biología: El compuesto se utiliza en el estudio de la bioquímica basada en el silicio y el desarrollo de biomoléculas que contienen silicio.
Medicina: La investigación está en curso sobre el uso potencial del hexiltrifenilsilano en sistemas de administración de fármacos y como componente en dispositivos médicos.
Propiedades
Fórmula molecular |
C24H28Si |
|---|---|
Peso molecular |
344.6 g/mol |
Nombre IUPAC |
hexyl(triphenyl)silane |
InChI |
InChI=1S/C24H28Si/c1-2-3-4-14-21-25(22-15-8-5-9-16-22,23-17-10-6-11-18-23)24-19-12-7-13-20-24/h5-13,15-20H,2-4,14,21H2,1H3 |
Clave InChI |
DAPWIOIEVUBIGW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[9.3.1]pentadec-11-en-13-one](/img/structure/B11944181.png)





![disodium;[3-[[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl] phosphate](/img/structure/B11944205.png)
![3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-ene](/img/structure/B11944209.png)

![4-Methylbicyclo[2.2.2]octane-2,6-dione](/img/structure/B11944219.png)
![2-(1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11944225.png)
![Bicyclo[6.1.0]non-4-ene](/img/structure/B11944233.png)


